6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Catalog No.
S779292
CAS No.
727975-78-2
M.F
C15H12N2O
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbalde...

CAS Number

727975-78-2

Product Name

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(12-5-3-2-4-6-12)13(10-18)17(14)9-11/h2-10H,1H3

InChI Key

UMZURMUNTPASCP-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=CC=C3)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=CC=C3)C=C1

Antituberculosis Agent

Specific Scientific Field: This application falls under the field of Medicinal Chemistry .

Summary of the Application: Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is a type of imidazopyridine and has been used in the development of antituberculosis agents .

Results or Outcomes: Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Antibacterial and Antifungal Agent

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have a broad spectrum of biological activity and can be used as antibacterial and antifungal agents .

Anti-inflammatory Agent

Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been used as anti-inflammatory drugs .

Antiviral Agent

Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been used as antiviral drugs .

Treatment of Cancer

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been proposed for the treatment of cancer .

Treatment of Cardiovascular Diseases

Specific Scientific Field: This application falls under the field of Cardiology .

Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been proposed for the treatment of cardiovascular diseases .

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound characterized by its imidazo and pyridine structures. Its molecular formula is C15H12N2O, with a molecular weight of 236.27 g/mol. The compound features a methyl group and a phenyl group attached to the imidazo ring, along with an aldehyde functional group at the 3-position of the pyridine ring. This unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and proteomics research .

Typical of aldehydes and heterocycles. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  • Oxidation: The aldehyde group may be oxidized to form carboxylic acids under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Additionally, studies suggest that it may possess antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several synthesis methods have been developed for 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both imidazole and pyridine functionalities.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or other carbonyl sources.
  • Methylation: The methyl group can be introduced via methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

These methods allow for the efficient production of the compound in laboratory settings.

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde finds applications in various domains:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a subject of interest for drug development.
  • Proteomics Research: The compound is utilized in proteomics studies due to its ability to interact with proteins and influence biological pathways.
  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in cancer pathways, potentially inhibiting their activity and leading to antiproliferative effects. Further research is necessary to characterize these interactions quantitatively and understand their implications for therapeutic use .

Several compounds share structural similarities with 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, including:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehydeSimilar imidazo-pyridine structure; different substitution patternDifferent position of methyl group
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeLacks methyl substitution; retains phenyl and aldehyde groupsNo methyl group; different biological activity profile
4-MethylquinolineContains a quinoline core; lacks imidazole functionalityDifferent ring structure; varied reactivity

These compounds illustrate the diversity within this chemical class while highlighting how specific substitutions can influence biological activity and chemical properties. The unique combination of the imidazole and pyridine rings in 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde distinguishes it from these similar compounds, particularly regarding its potential applications in medicinal chemistry and proteomics research.

XLogP3

3.6

Dates

Last modified: 08-15-2023

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